molecular formula C17H17N3O3 B2420353 N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide CAS No. 1101205-94-0

N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide

Cat. No. B2420353
CAS RN: 1101205-94-0
M. Wt: 311.341
InChI Key: SFBWRSGZEHGZSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indoline derivatives, such as “N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide”, has been a topic of interest in pharmaceutical research . The indoline structure can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

The indoline structure is commonly found in natural and synthetic compounds with medicinal value . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Physical And Chemical Properties Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension and cardiovascular protection are mainly studied now . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

properties

IUPAC Name

1-N-(3-methoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-23-13-7-4-6-12(10-13)19-17(22)20-14-8-3-2-5-11(14)9-15(20)16(18)21/h2-8,10,15H,9H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBWRSGZEHGZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-methoxyphenyl)indoline-1,2-dicarboxamide

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